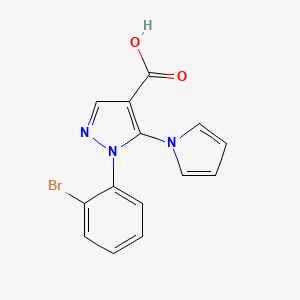

![molecular formula C20H22FNO5S2 B2511180 Ethyl-2-(2-((4-Fluorphenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-carboxylat CAS No. 895476-22-9](/img/structure/B2511180.png)

Ethyl-2-(2-((4-Fluorphenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H22FNO5S2 and its molecular weight is 439.52. The purity is usually 95%.

BenchChem offers high-quality ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura-Kupplung

Diese Verbindung könnte potenziell in der Suzuki–Miyaura-Kupplung eingesetzt werden, einer weit verbreiteten Übergangsmetall-katalysierten Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion . Der Erfolg dieser Reaktion beruht auf einer Kombination aus außergewöhnlich milden und funktionsgruppenverträglichen Reaktionsbedingungen, mit einem relativ stabilen, leicht herzustellenden und im Allgemeinen umweltfreundlichen Organobor-Reagenz .

Therapeutische Anwendungen

Thiophen und seine substituierten Derivate, einschließlich der betreffenden Verbindung, wurden nachweislich eine breite Palette therapeutischer Eigenschaften besitzen . Dazu gehören entzündungshemmende, antipsychotische, antiarrhythmische, angstlösende, antimykotische, antioxidative, Östrogenrezeptor-modulierende, antimitotische, antimikrobielle, Kinase-hemmende und Krebs bekämpfende Aktivitäten .

Industrielle Chemie und Materialwissenschaft

Thiophenderivate werden in der industriellen Chemie und Materialwissenschaft als Korrosionsschutzmittel eingesetzt . Sie spielen auch eine wichtige Rolle bei der Weiterentwicklung organischer Halbleiter .

Organische Feldeffekttransistoren (OFETs)

Thiophen-vermittelte Moleküle spielen eine bedeutende Rolle bei der Herstellung von organischen Feldeffekttransistoren (OFETs) .

Organische Leuchtdioden (OLEDs)

Thiophenderivate werden auch bei der Herstellung von organischen Leuchtdioden (OLEDs) verwendet .

Schutz von Hydroxylgruppen

Die Verbindung wurde zum Schutz von Hydroxylgruppen in der synthetischen Chemie verwendet . Die 2- [ (4-Fluorphenyl)sulfonyl]ethoxycarbonyl (Fsec)-Gruppe wurde zu diesem Zweck entwickelt, synthetisiert und evaluiert .

Synthese von Oxazolringen

Die Verbindung war in der Syntheseroute von Oxazolringen beteiligt, die vom kommerziell erhältlichen 3-Oxopentansäuremethylester und 3-Hydroxyacetophenon ausgeht .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that the suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, plays a significant role in the synthesis of similar compounds . This reaction involves the oxidative addition of formally electrophilic organic groups to palladium, followed by transmetalation with formally nucleophilic organic groups transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that thiophene derivatives, which this compound is a part of, have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that the compound may interact with multiple biochemical pathways.

Result of Action

Similar compounds, such as indole derivatives, have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may have similar effects.

Eigenschaften

IUPAC Name |

ethyl 2-[[2-(4-fluorophenyl)sulfonylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FNO5S2/c1-2-27-20(24)18-15-6-4-3-5-7-16(15)28-19(18)22-17(23)12-29(25,26)14-10-8-13(21)9-11-14/h8-11H,2-7,12H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSTZJNTYHBGFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FNO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-chlorophenyl)methyl]-2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2511097.png)

![5-Ethoxy-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol](/img/structure/B2511102.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2511103.png)

![2-fluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzamide](/img/structure/B2511106.png)

![(3S,3'S,4S,4'S)-3,3'-Dimethyl-7,7',9,9'-tetramethoxy-3,3',4,4'-tetrahydro-4-acetoxy-5,5'-bi[1H-naphtho[2,3-c]pyran]-4',10,10'-triol](/img/structure/B2511112.png)

![N-methyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-phenylacetamide](/img/structure/B2511114.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2511116.png)

![4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2511118.png)

![tert-butyl 4-(4-{[(4-methylbenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2511119.png)